Welcome to the BenchChem Online Store!
molecular formula C15H22N2O3 B8515835 5-tert-Butyl-2-((3,3-dimethylureido)methyl)benzoic Acid

5-tert-Butyl-2-((3,3-dimethylureido)methyl)benzoic Acid

Cat. No. B8515835
M. Wt: 278.35 g/mol
InChI Key: PPUMRDAWXDYNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975260B2

Procedure details

A 500-mL, three-neck, round-bottomed flask equipped with a magnetic stirrer, addition funnel and thermocouple was purged with nitrogen and charged with 107a (9.36 g, 40.0 mmol) and THF (120 mL). The reaction was cooled to −70° C. and t-butyllithium (1.7 M in pentane, 56 mL, 95.2 mmol) was added dropwise. The reaction was allowed to warm to −45 to −35° C. for 0.5 h and then cooled back down to −78° C. The reaction was then cannulated into a 1-L, three-neck, round-bottomed flask which was filled with ˜100-200 g of dry ice under a flow of nitrogen. The mixture was warmed to room temperature and then concentrated under reduced pressure to dryness. Water (250 mL) and hexanes (250 mL) were added and the solution shaken. The aqueous layer was separated and extracted with methyl t-butyl ether ((150 mL). The aqueous layer was separated and then filtered through Cellpure P65 to clarify it. The aqueous filtrate was acidified with 20 mL of 12.1 M hydrochloric acid and stirred at ambient temperature overnight. After this time, the aqueous solution was decanted off, and the remaining solid was dried overnight under vacuum to afford an 80% yield of 107b (8.91 g) as a tan solid: 1H NMR (300 MHz, DMSO-d6) δ 12.97 (br s, 1H), 7.80 (d, 1H, J=2.1 Hz), 7.56 (dd, 1H, J=6.0, 2.1 Hz), 7.32 (d, 1H, J=8.1 Hz), 6.78 (t, 1H, J=5.7 Hz), 4.46 (d, 2H, J=5.7 Hz), 2.82 (s, 6H), 1.28 (s, 9H).
Name
Quantity
9.36 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 (± 50) g
Type
reactant
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:17]=[CH:16][C:8]([CH2:9][NH:10][C:11](=[O:15])[N:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C([Li])(C)(C)C.[C:23](=[O:25])=[O:24]>C1COCC1>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][NH:10][C:11]([N:12]([CH3:13])[CH3:14])=[O:15])=[C:16]([CH:17]=1)[C:23]([OH:25])=[O:24])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
9.36 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CNC(N(C)C)=O)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 (± 50) g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the solution shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL, three-neck, round-bottomed flask equipped with a magnetic stirrer, addition funnel
CUSTOM
Type
CUSTOM
Details
thermocouple was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −45 to −35° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled back down to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
Water (250 mL) and hexanes (250 mL) were added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl t-butyl ether ((150 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
FILTRATION
Type
FILTRATION
Details
filtered through Cellpure P65
STIRRING
Type
STIRRING
Details
stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After this time, the aqueous solution was decanted off
CUSTOM
Type
CUSTOM
Details
the remaining solid was dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(C(=O)O)C1)CNC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.91 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.